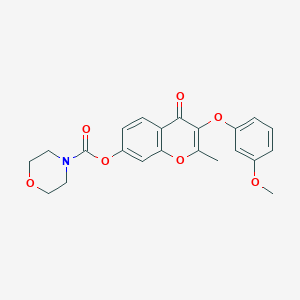

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Description

This compound is a chromone derivative characterized by a 4H-chromen-4-one core substituted with a 3-methoxyphenoxy group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 6. Its molecular formula is C₂₂H₂₁NO₇ (CAS: 637749-25-8) . Chromones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-modulating properties. The morpholine carboxylate moiety enhances solubility and metabolic stability, while the methoxy and methyl substituents influence electronic and steric interactions with biological targets .

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFLKXCEGBTJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, while the morpholine carboxylate group is attached through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of chromene compounds, including this morpholine derivative, exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which are key players in the inflammatory process. In particular, studies have shown that certain structural modifications enhance their selectivity and potency against COX-II, making them promising candidates for the development of new anti-inflammatory drugs .

1.2 Anticancer Activity

The chromenone scaffold, to which this compound belongs, has been associated with various anticancer activities. Compounds derived from this scaffold have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that similar compounds can effectively target specific signaling pathways involved in tumor growth and metastasis .

1.3 Antimicrobial Effects

Research has also highlighted the antimicrobial properties of chromene derivatives. The presence of the morpholine group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against a range of pathogens, including bacteria and fungi. This aspect is particularly relevant in the context of rising antibiotic resistance .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Chromene derivatives have been investigated for their ability to disrupt the growth of various pests and weeds, offering a possible alternative to conventional chemical pesticides. Their effectiveness against specific plant pathogens has been documented, indicating a role in integrated pest management strategies .

2.2 Growth Regulators

In addition to direct pesticidal effects, compounds like 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate may serve as plant growth regulators. Studies have shown that certain chromene derivatives can modulate plant growth by influencing hormonal pathways, thereby enhancing crop yields and resilience against environmental stressors .

Material Science

3.1 Photonic Applications

The unique optical properties of chromene derivatives make them suitable candidates for photonic applications. Research into their use as fluorescent probes or in light-emitting devices is ongoing, with potential applications in sensors and display technologies. The ability to modify their photophysical properties through structural variations opens avenues for tailored applications in optoelectronics .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anti-inflammatory and anticancer activities; potential as antimicrobial agents |

| Agricultural Science | Effective as pesticides and plant growth regulators; enhances crop resilience |

| Material Science | Potential use in photonics; tunable optical properties for sensors and displays |

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can bind to active sites, inhibiting or modulating enzyme activity. The morpholine carboxylate group enhances solubility and bioavailability, facilitating its use in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Meta-methoxy (target compound) confers superior FPR1 antagonism compared to ortho- or para-methoxy analogs due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket .

- Ester Groups: Morpholine-4-carboxylate (target) exhibits higher solubility and metabolic stability than heptanoate (e.g., 37a-c) or acetamide derivatives (e.g., 35b), attributed to morpholine’s polar oxygen and nitrogen atoms .

- Electron-Withdrawing Groups : Chlorophenyl and trifluoromethyl substituents (e.g., ) enhance target selectivity for microbial enzymes but reduce oral bioavailability due to increased molecular weight and polarity .

Physicochemical Properties

- logP : The target compound’s logP (~3.0) balances lipophilicity and solubility, whereas analogs with hexyl chains (35b, logP ~5.2) or trifluoromethyl groups (, logP ~4.1) show reduced aqueous solubility .

- Hydrogen Bonding : Morpholine’s carboxylate forms strong H-bonds with FPR1 residues (e.g., Arg84, Asp106), critical for antagonism. Hydroxy-substituted chromones () lack this feature, diminishing activity .

Biological Activity

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a derivative of the chromenone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features several functional groups that contribute to its biological properties. The presence of the chromenone moiety is particularly significant as it is known for various pharmacological effects.

Antitumor Activity

Research has indicated that chromenone derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may also share these properties due to structural similarities with other known antitumor agents.

Antimicrobial Activity

Compounds similar to This compound have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromenone derivatives. Modifications at various positions on the chromenone ring or the morpholine moiety can significantly alter potency and selectivity. For example, substituents like methoxy groups can enhance lipophilicity and improve cellular uptake.

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased lipophilicity |

| Morpholine carboxylate | Enhanced biological interaction |

Case Studies

- Antitumor Efficacy : A study evaluated a series of chromenone derivatives, including morpholine-based compounds, showing that modifications led to varying degrees of cytotoxicity against MCF-7 breast cancer cells. The most potent derivatives induced significant apoptosis, suggesting similar potential for the compound .

- Antimicrobial Testing : In vitro assays demonstrated that derivatives with chromenone structures exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the morpholine group was hypothesized to enhance binding affinity to bacterial targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and what are their critical reaction parameters?

- Methodology :

- Cyclocondensation : Chromen-4-one cores are often synthesized via cyclocondensation of substituted phenols with β-keto esters or acids under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). The methoxyphenoxy group can be introduced via nucleophilic substitution or Ullmann coupling .

- Palladium-Catalyzed Coupling : For attaching the morpholine carboxylate group, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are effective. Optimal conditions include anhydrous solvents (THF or DMF) and temperatures of 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.7–3.9 ppm, chromenone carbonyl at δ 175–180 ppm). 2D NMR (COSY, HSQC) verifies connectivity .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 438.89 for related chromenone derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported under varying catalytic conditions?

- Experimental Design :

- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions. Lower yields with PdCl₂ may stem from ligand dissociation inefficiency.

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF, improving yields by 15–20% .

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent. Multivariate analysis identifies dominant factors .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Substituent Modification : Synthesize analogs with varying substituents (e.g., replacing morpholine with piperazine) to assess impact on bioactivity.

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (IC₅₀ measurements) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to correlate substituent hydrophobicity with half-life .

Q. What methodologies are recommended for crystallographic elucidation of this compound’s solid-state structure?

- Single-Crystal X-Ray Diffraction :

- Crystallization : Use slow evaporation (methanol/chloroform) to grow crystals. Monoclinic systems (space group P2₁/n) are common for chromenones, with unit cell parameters a = 8.44 Å, b = 26.84 Å, c = 10.46 Å, β = 100.4° .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., O–H···O between chromenone carbonyl and methanol solvent) using Mercury software. These interactions influence packing density and stability .

Q. How can computational modeling predict reactivity in novel reactions (e.g., photooxidation or electrophilic substitution)?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to localize electron-deficient regions (e.g., chromenone carbonyl) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for proposed reaction pathways (e.g., epoxidation of double bonds) using Gaussian. Compare with experimental kinetics (Eyring plots) .

- TD-DFT for Photoreactivity : Simulate UV-vis spectra to predict photoactive behavior (e.g., λmax ~320 nm for n→π* transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.